molecular formula C15H19Cl3N2O2 B12541569 N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide CAS No. 651767-96-3

N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide

Cat. No.: B12541569
CAS No.: 651767-96-3
M. Wt: 365.7 g/mol
InChI Key: CBRGSCMCWPERRT-UHFFFAOYSA-N
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Description

N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a heptanamide chain, which is further modified with a trichloroacetamido group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide typically involves a multi-step process. One common method starts with the preparation of the heptanamide backbone, followed by the introduction of the phenyl group and the trichloroacetamido group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide: Similar in structure but with a trifluoroacetamido group instead of a trichloroacetamido group.

    N-Phenyl-7-(2,2,2-dichloroacetamido)heptanamide: Contains a dichloroacetamido group, leading to different chemical properties.

    N-Phenyl-7-(2,2,2-bromoacetamido)heptanamide: Features a bromoacetamido group, which affects its reactivity and applications.

Uniqueness

N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is unique due to the presence of the trichloroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Properties

CAS No.

651767-96-3

Molecular Formula

C15H19Cl3N2O2

Molecular Weight

365.7 g/mol

IUPAC Name

N-phenyl-7-[(2,2,2-trichloroacetyl)amino]heptanamide

InChI

InChI=1S/C15H19Cl3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21)

InChI Key

CBRGSCMCWPERRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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